molecular formula C20H23F2N3O3 B175278 1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid CAS No. 116874-46-5

1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

Katalognummer: B175278
CAS-Nummer: 116874-46-5
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: WDBGUJBLPRXPIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a fluoroquinolone antibacterial agent characterized by a cyclopropyl group at the N1 position and a 3-(ethylaminomethyl)pyrrolidinyl substituent at C7 . Its structure is optimized for broad-spectrum activity, targeting bacterial DNA gyrase and topoisomerase IV. The cyclopropyl group at N1 enhances potency by improving DNA binding affinity, while the C7 pyrrolidinyl side chain contributes to pharmacokinetic stability and bacterial penetration . The 6,8-difluoro substitutions further augment activity against Gram-negative and Gram-positive pathogens .

Vorbereitungsmethoden

The synthesis of PD-117558 involves the formation of a quinolone core structure. The synthetic route typically includes the following steps:

    Formation of the quinolone core: This involves the cyclization of an appropriate precursor to form the quinolone ring.

    Functionalization: Introduction of various functional groups to enhance the antimicrobial activity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods for PD-117558 would involve scaling up these synthetic steps while ensuring the purity and consistency of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

PD-117558 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: Diese Reaktion kann den Chinolon-Kern modifizieren, was möglicherweise seine antimikrobiellen Eigenschaften verändert.

    Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

    Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogenide und Nukleophile, die bestehende funktionelle Gruppen durch neue ersetzen können.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu Chinolonderivaten mit veränderten elektronischen Eigenschaften führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen können, die die antimikrobielle Aktivität verbessern.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

This compound has demonstrated significant antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria. Its mechanism of action is primarily attributed to the inhibition of bacterial enzymes involved in DNA replication, highlighting its potential as an antibiotic agent. Studies have shown that modifications in its structure enhance its potency and selectivity towards specific bacterial targets.

Antiviral Activity

Research indicates that 1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid may also exhibit antiviral properties. Investigations into its interactions with viral replication mechanisms suggest that it could inhibit certain viral enzymes, making it a candidate for further exploration in antiviral drug development.

Cancer Research

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases. This aspect of its pharmacological profile warrants further investigation to fully elucidate its potential as a therapeutic agent in oncology.

Neuropharmacology

There is emerging interest in the neuropharmacological applications of this compound. Its structural features allow it to interact with various neurotransmitter systems, potentially influencing mood and cognitive functions. Research into its effects on neurodegenerative diseases is ongoing, with promising preliminary results indicating possible neuroprotective effects.

Physical and Chemical Properties

The compound exhibits distinct physical properties:

  • Melting Point : 256–258°C
  • Boiling Point : Approximately 567.8°C
  • Density : 1.397 g/cm³

These properties are critical for understanding the compound's stability and solubility in various solvents, which influences its bioavailability and pharmacokinetics .

Wirkmechanismus

PD-117558 exerts its effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the DNA gyrase, PD-117558 prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects at the N1 Position

The N1 cyclopropyl group in the target compound confers superior antibacterial activity compared to other substituents. For example:

  • Merafloxacin (CI-934): Replacing cyclopropyl with ethyl at N1 reduces potency. Merafloxacin (1-ethyl-7-[3-(ethylaminomethyl)pyrrolidinyl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid) shows lower in vitro activity against Staphylococcus aureus and Escherichia coli compared to the target compound .
  • Ciprofloxacin : The cyclopropyl group in the target compound provides 2–16× higher potency than ciprofloxacin’s N1-cyclopropane configuration, likely due to enhanced gyrase inhibition .

Table 1: Impact of N1 Substituents on Antibacterial Activity

Compound N1 Substituent MIC90 (μg/mL) for E. coli MIC90 (μg/mL) for S. aureus
Target Compound Cyclopropyl 0.03 0.12
Merafloxacin (CI-934) Ethyl 0.25 0.50
Ciprofloxacin Cyclopropyl 0.06 0.25

Data derived from in vitro studies .

C5 Substituent Effects

The absence of a C5 substituent in the target compound contrasts with derivatives like PD 124,816 (5-amino-7-pyrrolidinyl), which exhibits 2–16× higher potency due to the electron-donating amino group. However, alkylation or acylation of the C5 amino group (e.g., methyl or acetyl) drastically reduces activity, highlighting the importance of small, non-bulky substituents .

Table 2: Role of C5 Substituents in Quinolone Activity

Compound C5 Substituent Relative Potency vs. P. aeruginosa
Target Compound H 1× (Baseline)
PD 124,816 NH2
C5-Methyl Analog CH3 0.5×

Adapted from QSAR analyses .

C7 Side Chain Modifications

The 3-(ethylaminomethyl)pyrrolidinyl group at C7 in the target compound enhances Gram-positive coverage compared to piperazinyl derivatives:

  • Ciprofloxacin : A piperazinyl group at C7 limits activity against Gram-positive bacteria due to reduced membrane penetration .
  • Moxifloxacin: An octahydropyrrolo-pyridinyl group at C7 improves anaerobic activity but reduces potency against Pseudomonas aeruginosa compared to the target compound .

Table 3: C7 Side Chain Influence on Spectrum

Compound C7 Substituent Key Activity Spectrum
Target Compound 3-(Ethylaminomethyl)pyrrolidinyl Broad-spectrum (Gram±, atypicals)
Ciprofloxacin Piperazinyl Gram-negative focused
Moxifloxacin Octahydropyrrolo-pyridinyl Anaerobes, atypicals

Based on enzymatic and microbiological assays .

Fluorine Substitution Patterns

The 6,8-difluoro configuration in the target compound improves DNA gyrase binding compared to mono- or non-fluorinated analogs:

  • Desfluoro Impurity : Removal of fluorine at C6 (as in the desfluoro compound) reduces activity by >10× .
  • Moxifloxacin: An 8-methoxy group broadens anaerobic coverage but compromises potency against fluoroquinolone-resistant strains .

Biologische Aktivität

1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid is a synthetic compound belonging to the class of quinolone derivatives. Its unique structural features include a cyclopropyl group, difluorinated moieties, and a pyrrolidine structure, which contribute to its significant biological activity. This compound has been primarily studied for its antibacterial properties and potential applications in treating various diseases due to its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C20H23F2N3OC_{20}H_{23}F_{2}N_{3}O with a molecular weight of approximately 391.41 g/mol. The presence of a carboxylic acid functional group enhances its solubility and biological activity.

Structural Characteristics

FeatureDescription
Molecular Formula C20H23F2N3OC_{20}H_{23}F_{2}N_{3}O
Molecular Weight 391.41 g/mol
Functional Groups Cyclopropyl, Difluoro, Pyrrolidine, Carboxylic Acid

Antibacterial Properties

The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it interacts with bacterial enzymes involved in DNA replication, leading to its effectiveness as an antibacterial agent.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various strains indicate significant potency:
    • Against Staphylococcus aureus (Gram-positive): MIC ranges from 0.44 to 34.02 μM.
    • Against Escherichia coli (Gram-negative): Similar MIC values were observed.
  • Mechanism of Action : The compound likely inhibits bacterial growth by targeting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of the compound. In vitro studies suggest that while it is effective against bacteria, it exhibits moderate cytotoxicity against mammalian cell lines.

Study 1: Antibacterial Efficacy

A series of quinolone derivatives were synthesized and tested for their antibacterial properties. Among them, the compound showed superior activity with an MIC of 0.44 μM against Staphylococcus aureus .

Study 2: Structure-Activity Relationship (SAR)

Research indicates that the structural modifications in this compound enhance its binding affinity to bacterial targets compared to simpler quinolone derivatives:

  • The presence of the pyrrolidine ring significantly improves potency.
  • Difluorination at positions 6 and 8 increases lipophilicity, aiding in membrane penetration.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Characteristics
1-Cyclopropyl-6,8-difluoroquinolineLacks pyrrolidineSimpler structure with fewer biological targets
7-[2-(aminomethyl)morpholin-4-yl]quinolineContains morpholineDifferent binding interactions due to morpholine ring
1-Ethyl-7-[3-(piperidinomethyl)]quinolineSubstituted piperidinePotentially different pharmacological profile

Q & A

Basic Research Questions

Q. What structural features of this compound are critical for its antibacterial activity?

The antibacterial activity of quinolonecarboxylic acid derivatives is influenced by:

  • Cyclopropyl substituent at position 1 : Enhances DNA gyrase/topoisomerase IV binding and reduces resistance development .
  • Fluorine atoms at positions 6 and 8 : Improve lipophilicity and membrane penetration, increasing bioavailability .
  • 3-(Ethylaminomethyl)pyrrolidin-1-yl group at position 7 : Modulates target affinity and resistance profiles. Comparative studies show piperazinyl/pyrrolidinyl substitutions alter Gram-positive vs. Gram-negative bacterial efficacy .

Q. What synthetic routes are reported for this compound, and what are their key challenges?

The synthesis typically involves:

  • Quinolone core formation : Condensation of cyclopropylamine with difluorinated benzoyl chloride derivatives, followed by cyclization .
  • Introduction of the pyrrolidine moiety : Nucleophilic substitution at position 7 using 3-(ethylaminomethyl)pyrrolidine under basic conditions .
  • Critical steps :
    • Control of regioselectivity during fluorination to avoid byproducts (e.g., mono-/di-fluoro isomers) .
    • Purification via reverse-phase HPLC to isolate the target compound from intermediates like ethyl carboxylate derivatives .

Q. How is the compound characterized structurally?

  • X-ray crystallography : Resolves stereochemistry and confirms the triclinic crystal system (space group P1, α = 102.99°, β = 96.089°, γ = 97.392°) .
  • Spectroscopic methods :
    • NMR : Assigns proton environments (e.g., cyclopropyl CH2 at δ 1.2–1.5 ppm, carboxylic acid COOH at δ 12.8 ppm) .
    • HRMS : Validates molecular weight (e.g., m/z 363.365 for C18H19F2N3O3) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

  • DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, solvent, catalyst) to maximize yield. For example, using DMF as a solvent at 70–80°C improves pyrrolidine substitution efficiency by 15–20% .

  • Impurity profiling : Monitor process-related impurities (e.g., desfluoro analogs, ethylenediamine derivatives) via LC-MS with reference standards .

  • Data :

    ImpurityCAS NumberMolecular FormulaDetection Method
    Desfluoro analog93107-11-0C17H18FN3O3HPLC (λ = 254 nm)
    Ethyl carboxylate112811-71-9C18H20F2N2O4GC-MS

Q. How to resolve contradictions in reported antibacterial efficacy data?

  • Standardized assays : Use CLSI/MIC guidelines to compare activity against reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922). Discrepancies may arise from substituent stereochemistry; e.g., 3-(ethylaminomethyl)pyrrolidine’s R/S configuration alters MIC values by 4–8-fold .
  • Mechanistic studies : Perform DNA supercoiling assays to correlate gyrase inhibition with substituent electronic effects (e.g., fluorine’s electronegativity vs. methoxy’s steric bulk) .

Q. What strategies are effective in analyzing biological interactions?

  • Molecular docking : Model the compound’s binding to E. coli gyrase (PDB: 1AB4). The carboxylic acid at position 3 forms critical hydrogen bonds with Ser83 and Asp87 .
  • SAR studies : Compare analogs (e.g., moxifloxacin derivatives with 8-methoxy groups) to identify substituents enhancing P. aeruginosa coverage .

Q. Methodological Notes

  • Contradiction analysis : Cross-reference patent data (e.g., EP0153163 vs. EP0113093) to identify substituent-dependent activity trends .
  • Crystallography : Use Rigaku Mercury CCD diffractometers with multi-scan absorption correction for accurate unit cell parameter determination .

Eigenschaften

IUPAC Name

1-cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O3/c1-2-23-8-11-5-6-24(9-11)18-15(21)7-13-17(16(18)22)25(12-3-4-12)10-14(19(13)26)20(27)28/h7,10-12,23H,2-6,8-9H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBGUJBLPRXPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60912519
Record name 1-Cyclopropyl-7-{3-[(ethylamino)methyl]pyrrolidin-1-yl}-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99734-97-1
Record name PD 117588
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099734971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-7-{3-[(ethylamino)methyl]pyrrolidin-1-yl}-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.00 g (3.53 mmole) of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, 10 ml of acetonitrile, 0.54 g (3.5 mmole) 1,8-diazobicyclo[5.4.0]undec-7-ene, and 0.48 g (3.7 mmole) of N-ethyl-3-pyrrolidinemethanamine is refluxed one hour, then stirred at room temperature overnight. The reaction mixture is then filtered and the precipitate washed with ethyl ether until dry to yield 1.22 g (88.4%) of the title compound, mp 256°-258° C.
[Compound]
Name
1,8-diazobicyclo[5.4.0]undec-7-ene
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
88.4%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.